molecular formula C11H16N2O2S B13538299 2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid

2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid

Cat. No.: B13538299
M. Wt: 240.32 g/mol
InChI Key: RWGGSNNJJUSPEN-UHFFFAOYSA-N
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Description

2-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of pyridin-2-amine with a suitable acyl chloride, followed by treatment with diphosphorus pentasulfide to form the corresponding thioamide. This thioamide is then oxidized using potassium ferricyanide in an alkaline medium to yield the desired thiazolo[5,4-c]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and specific catalysts or bases to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide precursor yields the thiazolo[5,4-c]pyridine derivative, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

2-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: A similar compound with a furan ring instead of a propan-2-yl group.

    Thiazolo[4,5-b]pyridines: A class of compounds with similar thiazole-pyridine fused structures.

Uniqueness

2-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetic acid is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which may confer distinct biological activities and chemical reactivity compared to other thiazolo[5,4-c]pyridine derivatives .

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

2-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetic acid

InChI

InChI=1S/C11H16N2O2S/c1-7(2)13-4-3-8-9(6-13)16-10(12-8)5-11(14)15/h7H,3-6H2,1-2H3,(H,14,15)

InChI Key

RWGGSNNJJUSPEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=N2)CC(=O)O

Origin of Product

United States

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